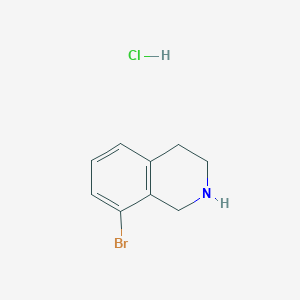

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H11BrClN and its molecular weight is 248.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines (THIQs) are a class of compounds characterized by a bicyclic structure that includes a nitrogen atom. They are known for their broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. The introduction of bromine at the 8-position enhances the biological profile of these compounds by modulating their interactions with biological targets.

Biological Activities

1. Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegeneration, particularly in conditions mimicking Alzheimer's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress contributes to its protective effects against neuronal apoptosis .

2. Antidepressant Activity

Studies have demonstrated that THIQ derivatives can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain. Specifically, this compound has shown promise in enhancing mood and reducing anxiety-like behaviors .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial cell membranes and inhibit growth. In vitro studies have reported effectiveness against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. The presence of the bromine atom at the 8-position plays a crucial role in enhancing lipophilicity and improving binding affinity to target receptors. Comparative studies on various THIQ analogs highlight how modifications in substituents can lead to significant changes in biological activity .

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

The pharmacokinetic properties of this compound indicate good absorption and distribution characteristics. In silico studies suggest that the compound has favorable blood-brain barrier penetration and high plasma protein binding .

Toxicological Studies

Acute toxicity assessments reveal that while the compound exhibits beneficial pharmacological effects, it also poses certain risks at elevated doses. Studies have shown variable hepatotoxicity among different THIQ derivatives, emphasizing the need for careful dose management in therapeutic applications .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Models

In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest potential therapeutic implications for treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on bacterial cultures demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations. This highlights its potential as a lead compound for developing new antimicrobial agents .

科学研究应用

Medicinal Chemistry

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is classified under tetrahydroisoquinolines (THQs), which are known for their diverse pharmacological properties. Some notable applications include:

- Dopamine Modulation : THQs have been studied for their interactions with the dopamine system, which is crucial in treating conditions such as Parkinson's disease and schizophrenia. Research indicates that 8-bromo derivatives may exhibit similar effects.

- Anticonvulsant Properties : Certain THQs have shown promise in animal models for their anticonvulsant effects, suggesting potential therapeutic applications in epilepsy.

- Anticancer Activity : Initial studies have explored the anticancer potential of THQs, including this compound, indicating possible pathways for drug development targeting specific cancer types.

Biological Research

The compound serves as a valuable tool in various biological studies:

- Enzyme Activity Studies : It can be utilized to investigate enzyme interactions and activities due to its ability to bind to specific molecular targets.

- Receptor Binding Studies : The compound’s structural features enable it to act as a probe for studying receptor-ligand interactions, which are vital for understanding signaling pathways in cells.

Industrial Applications

In addition to its research applications, this compound has industrial uses:

- Synthesis of Dyes and Pigments : Its unique chemical properties make it suitable for use in the production of high-performance materials such as dyes and pigments.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Dopamine Interaction | Investigated the interaction of THQs with dopamine receptors | Found that certain derivatives modulate dopamine activity effectively. |

| Anticonvulsant Activity Evaluation | Tested THQ derivatives in animal models | Demonstrated significant anticonvulsant effects compared to controls. |

| Anticancer Potential Assessment | Evaluated cytotoxic effects on cancer cell lines | Indicated promising results against specific cancer types. |

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 8-position undergoes nucleophilic substitution with amines, alkoxides, or thiols under basic conditions. This reaction is pivotal for synthesizing derivatives with modified pharmacological profiles.

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| K₂CO₃, DMF, 60°C | 8-Amino-tetrahydroisoquinoline derivatives | 60–70% | Amine nucleophiles require prolonged heating |

| NaOEt, ethanol, reflux | 8-Ethoxy-tetrahydroisoquinoline | 55–65% | Alkoxy products sensitive to hydrolysis |

| Thiourea, H₂O/EtOH, 80°C | 8-Mercapto-tetrahydroisoquinoline | 50–60% | Thiol derivatives exhibit oxidative instability |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation. These transformations are critical for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

This reaction couples the compound with boronic acids to form biaryl or heteroaryl products.

Buchwald-Hartwig Amination

This method introduces amine groups via palladium-catalyzed coupling with aryl halides or amines.

| Reagents/Conditions | Products | Yield | Catalyst |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 8-(Arylamino)-tetrahydroisoquinoline | 65–75% | Tris(dibenzylideneacetone)dipalladium |

Functional Group Transformations

The tetrahydroisoquinoline core undergoes further modifications to introduce additional functional groups.

N-Boc Protection/Deprotection

The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) for subsequent synthetic steps.

Reduction and Oxidation

The tetrahydroisoquinoline ring can be oxidized to isoquinoline derivatives or reduced further, though these reactions are less commonly reported for the brominated analog.

Reaction Optimization Insights

属性

IUPAC Name |

8-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWVDBMVHDRRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670360 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159813-53-2 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。